Home > Products > Screening Compounds P141472 > Dimethoxytrityl-TGGGAG-3'
Dimethoxytrityl-TGGGAG-3' -

Dimethoxytrityl-TGGGAG-3'

Catalog Number: EVT-1589195
CAS Number:
Molecular Formula: C81H93N27O39P6
Molecular Weight: 2254.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dimethoxytrityl-TGGGAG-3' is a chemically modified oligonucleotide that plays a significant role in molecular biology and therapeutic applications, particularly in the context of G-quadruplex formation. The sequence TGGGAG is known for its ability to form stable G-quadruplex structures, which have been studied for their potential anti-HIV properties and other biological functions. The dimethoxytrityl modification enhances the stability and solubility of the oligonucleotide, making it suitable for various biochemical applications.

Source

The compound is derived from the natural nucleotide sequence TGGGAG, which has been extensively researched for its structural properties and biological activity. Studies have shown that this sequence can form G-quadruplexes, structures that are of great interest in the field of nucleic acid chemistry due to their unique properties and potential therapeutic applications .

Classification

Dimethoxytrityl-TGGGAG-3' falls under the classification of modified oligonucleotides. It is specifically categorized as a G-quadruplex-forming oligonucleotide, which is a type of nucleic acid that can adopt a four-stranded structure stabilized by guanine tetrads. This classification is important for understanding its functionality and potential uses in research and medicine.

Synthesis Analysis

Methods

The synthesis of Dimethoxytrityl-TGGGAG-3' typically involves several key steps:

  1. Preparation of Building Blocks: The synthesis begins with the preparation of nucleotide building blocks that include the dimethoxytrityl group. This modification is introduced to enhance the stability and protect the nucleobases during synthesis.
  2. Phosphoramidite Chemistry: The most common method for synthesizing oligonucleotides is phosphoramidite chemistry. In this process, each nucleotide is sequentially added to a growing chain on a solid support, with the dimethoxytrityl group providing protection to the 5' hydroxyl group during coupling.
  3. Deprotection: After the full-length oligonucleotide is synthesized, deprotection steps are performed to remove the dimethoxytrityl group, allowing for the exposure of functional groups necessary for further reactions or biological activity.
  4. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Technical Details

The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and timing, to ensure optimal yields and prevent degradation of sensitive nucleotide components. The use of dimethoxytrityl as a protective group aids in achieving high specificity during synthesis.

Molecular Structure Analysis

Structure

Dimethoxytrityl-TGGGAG-3' has a specific molecular structure characterized by its nucleotide sequence and modifications. The TGGGAG sequence consists of alternating thymine and guanine bases, which are crucial for G-quadruplex formation.

Data

The molecular formula can be represented as C₁₈H₁₉N₆O₇P for the entire modified oligonucleotide. The presence of multiple guanine bases allows for the formation of hydrogen bonds that stabilize the G-quadruplex structure.

Chemical Reactions Analysis

Reactions

Dimethoxytrityl-TGGGAG-3' undergoes various chemical reactions that are significant for its application in research:

  1. Guanine Tetrad Formation: Under physiological conditions, this oligonucleotide can self-assemble into G-quadruplex structures through guanine tetrad interactions.
  2. Hybridization: The sequence can hybridize with complementary DNA or RNA sequences, enabling its use in antisense therapies or as probes in molecular diagnostics.

Technical Details

The stability of G-quadruplexes formed by Dimethoxytrityl-TGGGAG-3' can be assessed using circular dichroism (CD) spectroscopy and thermal denaturation studies, which provide insights into their structural integrity under varying conditions .

Mechanism of Action

Process

The mechanism by which Dimethoxytrityl-TGGGAG-3' exerts its biological effects primarily involves its ability to form stable G-quadruplex structures:

  1. Inhibition of Viral Replication: In the context of HIV research, these G-quadruplexes can inhibit viral replication by interfering with viral RNA synthesis or function.
  2. Regulation of Gene Expression: The formation of G-quadruplexes in promoter regions can regulate gene expression by affecting transcription factor binding or RNA polymerase activity .

Data

Studies have demonstrated that modifications to the TGGGAG sequence can enhance its affinity for target proteins involved in HIV replication, thereby increasing its therapeutic potential .

Physical and Chemical Properties Analysis

Physical Properties

Dimethoxytrityl-TGGGAG-3' is typically a white to off-white powder when dry. Its solubility varies depending on the solvent used but is generally soluble in water and organic solvents like dimethyl sulfoxide (DMSO).

Chemical Properties

  1. Stability: The presence of the dimethoxytrityl group increases chemical stability against nucleases.
  2. Melting Temperature: The melting temperature (Tm) of G-quadruplexes formed by this oligonucleotide can be significantly higher than that of standard duplex DNA due to increased stacking interactions among guanines .

Relevant data from studies indicate that modifications at both ends of the TGGGAG sequence can lead to variations in thermal stability and biological activity.

Applications

Scientific Uses

Dimethoxytrityl-TGGGAG-3' has several important applications in scientific research:

  1. Anti-HIV Research: It has been identified as a potent anti-HIV agent due to its ability to form stable G-quadruplex structures that inhibit viral replication .
  2. Molecular Probes: Its unique structural properties make it suitable as a probe in molecular diagnostics and biosensing applications.
  3. Gene Regulation Studies: Researchers utilize this compound to study gene regulation mechanisms involving G-quadruplexes in various biological contexts .
Introduction to Dimethoxytrityl-TGGGAG-3' in Nucleic Acid Therapeutics

Historical Evolution of G-Quadruplex-Forming Oligonucleotides (G4-ODNs) in Antiviral Research

The exploration of G4-ODNs as antiviral agents began in earnest during the early 1990s, catalyzed by two pivotal discoveries: the thrombin-binding aptamer (TBA) and the anti-HIV activity of phosphorothioate oligonucleotides. TBA demonstrated that intramolecular G-quadruplex structures could function as high-affinity ligands for physiologically relevant proteins, establishing a foundational principle for aptamer design [1]. Concurrently, the identification of ISIS 5320 (5′-TTGGGGTT; denotes phosphorothioate linkage) revealed that synthetic G-rich sequences could inhibit HIV-1 replication at sub-micromolar concentrations (IC~50~ = 0.3 µM) by blocking viral entry through gp120 binding [3] [8]. This era also witnessed the development of Zintevir™ (T30177), a 17-mer G4-ODN that advanced to clinical trials as an HIV-1 integrase inhibitor. Despite its eventual discontinuation due to pharmacokinetic limitations, Zintevir validated G-quadruplexes as viable antiviral scaffolds [3] [5].

The subsequent decade focused on optimizing G4-ODN efficacy through rational sequence truncation and chemical modification. Hotoda’s landmark discovery that a minimal d(TGGGAG) sequence conjugated to 4,4′-dimethoxytrityl (DMT) at the 5′-end exhibited anti-HIV activity (IC~50~ = 1.0 µM) marked a significant reduction in complexity from earlier long-sequence G4-ODNs [5] [7]. This shift toward minimalistic, chemically enhanced G4-ODNs underscored a critical principle: thermodynamic stability and molecular recognition could be engineered through terminal modifications rather than extended nucleotide sequences.

Table 1: Evolution of Key Anti-HIV G4-ODNs

OligonucleotideSequence/ModificationTargetAnti-HIV ActivitySignificance
ISIS 5320d(TTGGGGTT) (PS)gp120 V3 loopIC~50~ = 0.3 µMFirst tetramolecular anti-HIV G4; validated gp120 as target
Zintevir™ (T30177)d(GTGGTGGGTGGGTGGGT)Integrase/gp120IC~50~ = 100 nMAdvanced to clinical trials; multimodal inhibition
Hotoda's sequenced(5′-DMT-TGGGAG)gp120 CD4-binding domainIC~50~ = 1.0 µMMinimal active sequence (6-mer); role of 5′-aromatic cap
R-95288d(5′-(3,4-DBB)-TGGGAG-3′-(HEP))gp120 V3 loopIC~50~ = 0.37 µMOptimized DMT replacement; enhanced plasma stability
Modern variantsLNA/TINA insertions; 5′-Pyrene conjugatesgp120EC~50~ = 14 nMSynergy of aromaticity and G4 stability for nM activity

Role of 5′-End Chemical Modifications in Enhancing Oligonucleotide Stability and Bioactivity

The bioactivity of G4-ODNs is profoundly influenced by 5′-terminal modifications, which serve dual roles in stabilizing G-quadruplex architecture and enhancing intermolecular interactions with pathogenic targets. The DMT group—originally utilized as an intermediate in oligonucleotide synthesis—emerged serendipitously as a critical pharmacophore when retained in the final product. Its bulky hydrophobic aromatic surface facilitates two key mechanisms:

  • Thermodynamic Stabilization: DMT conjugation elevates melting temperatures (T~m~) of tetramolecular d(TGGGAG) quadruplexes by >20°C compared to unmodified counterparts. This arises from π-π stacking between the trityl group and terminal G-quartet, reducing the activation energy for G4 formation [5] [7].
  • Kinetic Facilitation: Modified sequences like DMT-d(TGGGAG) exhibit accelerated G4 assembly under physiological ion concentrations (K+), overcoming a major limitation of tetramolecular G4-ODNs, which typically require days to weeks for complete folding [2].

Systematic structure-activity relationship (SAR) studies revealed that DMT could be replaced by other aromatic moieties without compromising efficacy. The most potent analogue, R-95288 [d(5′-(3,4-dibenzoylbenzyl)-TGGGAG-3′-(2-hydroxyethylphosphate))], demonstrated enhanced anti-HIV-1 activity (IC~50~ = 0.37 µM) and resistance to nucleases in human plasma. This highlighted that the hydrophobic surface area and planarity of the 5′-cap, rather than its specific chemical identity, governed target affinity [5]. Modern innovations include TINA [(R)-1-O-[4-(1-pyrenylethynyl)phenylmethyl]glycerol] and pyrene conjugates, which further stabilize parallel G4 topologies via intercalative stacking, yielding EC~50~ values as low as 14 nM in cell-based assays [4] [5].

Table 2: Impact of 5′-Modifications on d(TGGGAG) Bioactivity

ModificationThermal Stability (ΔT~m~, °C)Anti-HIV Activity (IC~50~ or EC~50~)Key Mechanism
None (unmodified)Baseline (~40°C in 100 mM K+)Inactive (>100 µM)No stable G4 formation in physiological buffers
4,4′-DMT+22–251.0 µM (IC~50~)π-stacking with G-quartet; shielding of 5′-phosphate
3,4-DBB (R-95288)+280.37 µM (IC~50~)Enhanced hydrophobicity; nuclease resistance
Pyrene+3514 nM (EC~50~)Extended intercalation; higher-order G4 stabilization
TINA+3026 nM (EC~50~)Groove binding; kinetic acceleration of folding

Significance of the d(TGGGAG) Sequence in HIV-1 Inhibition: From Hotoda’s Early Discoveries to Modern Adaptations

The d(TGGGAG) core sequence is pharmacologically exceptional due to its propensity for tetramolecular parallel G-quadruplex formation and its multivalent interactions with HIV-1 envelope glycoproteins. Early work by Hotoda demonstrated that 5′-DMT-conjugated d(TGGGAG) blocked HIV-1 infection by specifically binding the V3 loop and CD4-binding domain of gp120, preventing viral attachment to host cells [5] [7]. This mechanism diverged from earlier G4-ODNs like ISIS 5320, which exclusively targeted the V3 loop. The conserved electropositive patch in gp120 facilitates high-affinity interactions with the electronegative G4 surface, while the 5′-aromatic cap inserts into hydrophobic pockets adjacent to the V3 loop [7].

Modern research has elucidated that the anti-HIV efficacy of DMT-d(TGGGAG) derivatives correlates strongly with their ability to form supramolecular assemblies. Native PAGE and ESI-MS analyses confirm that active sequences undergo time-dependent aggregation into octameric G-quadruplex complexes [2]. These higher-order structures exhibit:

  • Enhanced gp120 avidity due to multivalent binding interfaces.
  • Resistance to AR177-resistant HIV-1 strains (DS8000 variant), unlike monomeric G4-ODNs [2].
  • Concentration-dependent folding kinetics, requiring initial single-strand concentrations >0.3 mM for efficient octamer formation [2].

The latest innovations focus on kinetically optimized analogues using insertions of abiotic nucleotides (e.g., LNA, UNA) or phosphodiester backbone replacements. For instance, replacing T4 with unlocked nucleic acid (UNA) accelerates G4 formation 20-fold while maintaining nanomolar activity against HIV-1 clade B [4] [5]. Such advancements underscore d(TGGGAG)’s versatility as a scaffold for engineering next-generation antiviral aptamers.

Table 3: Anti-HIV-1 Activity of d(TGGGAG) Variants Against Key Viral Strains

VariantStructureHIV-1 IIIB (EC~50~)NL4.3 WT (EC~50~)AR177-Resistant NL4.3 (EC~50~)
DMT-d(TGGGAG)Tetramolecular + octameric aggregates0.81 µM1.2 µM3.5 µM
R-95288Tetramolecular0.37 µM0.42 µM>10 µM
5′-Pyrene-d(TGGGAG)Monomeric parallel G414 nM18 nM110 nM
d(5′-TINA-TGGGAG)Dimeric parallel G426 nM31 nM95 nM

Compounds Mentioned:

  • Dimethoxytrityl-TGGGAG-3' [5] [7]
  • ISIS 5320 [3] [8]
  • Zintevir™ (T30177) [3] [5]
  • R-95288 [5]
  • 5′-Pyrene-d(TGGGAG) [4] [5]
  • d(5′-TINA-TGGGAG) [4]
  • Thrombin-binding aptamer (TBA) [1]

Properties

Product Name

Dimethoxytrityl-TGGGAG-3'

IUPAC Name

[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [bis(4-methoxyphenyl)-phenylmethyl] hydrogen phosphate

Molecular Formula

C81H93N27O39P6

Molecular Weight

2254.6 g/mol

InChI

InChI=1S/C81H93N27O39P6/c1-36-23-103(80(115)102-71(36)110)55-18-43(53(137-55)29-135-153(126,127)147-81(37-7-5-4-6-8-37,38-9-13-40(128-2)14-10-38)39-11-15-41(129-3)16-12-39)142-149(118,119)132-26-50-45(20-57(139-50)106-33-91-62-68(106)95-77(84)99-73(62)112)145-151(122,123)134-28-52-47(22-59(141-52)108-35-93-64-70(108)97-79(86)101-75(64)114)146-152(124,125)133-27-51-46(21-58(140-51)107-34-92-63-69(107)96-78(85)100-74(63)113)144-150(120,121)131-25-49-44(19-56(138-49)104-31-89-60-65(82)87-30-88-66(60)104)143-148(116,117)130-24-48-42(109)17-54(136-48)105-32-90-61-67(105)94-76(83)98-72(61)111/h4-16,23,30-35,42-59,109H,17-22,24-29H2,1-3H3,(H,116,117)(H,118,119)(H,120,121)(H,122,123)(H,124,125)(H,126,127)(H2,82,87,88)(H,102,110,115)(H3,83,94,98,111)(H3,84,95,99,112)(H3,85,96,100,113)(H3,86,97,101,114)

InChI Key

IDPBFCSWDZPENL-UHFFFAOYSA-N

Synonyms

dimethoxytrityl-TGGGAG
DmTr-TGGGAG
SA 1080
SA-1080

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(=O)(O)OCC6C(CC(O6)N7C=NC8=C7N=C(NC8=O)N)OP(=O)(O)OCC9C(CC(O9)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.